4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Lipophilicity Drug Design

This fully synthetic small molecule (MW 415.42) features a privileged 1,3,4‑oxadiazole core with a 3,4,5‑triethoxyphenyl group that creates a distinct 3D oxygen‑rich pharmacophore. Its high cLogP (5.15) enables exploration of hydrophobic kinase back‑pockets or lipid‑rich membrane environments where simpler mono‑methoxy analogs fail. Use it as a rigid, electron‑rich probe for building pharmacophore models or as a problematic control to calibrate HTS triage against aggregation‑prone chemotypes.

Molecular Formula C21H22FN3O5
Molecular Weight 415.421
CAS No. 891124-30-4
Cat. No. B2746325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS891124-30-4
Molecular FormulaC21H22FN3O5
Molecular Weight415.421
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H22FN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-7-9-15(22)10-8-13/h7-12H,4-6H2,1-3H3,(H,23,25,26)
InChIKeySBWHBNULWKGSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 4-Fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 891124-30-4): A 1,3,4-Oxadiazole-Benzamide Hybrid


4-Fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a fully synthetic small molecule (MW 415.42 Da) that fuses a 1,3,4-oxadiazole core with a 4-fluorobenzamide group and a 3,4,5-triethoxyphenyl side chain [1]. This scaffold is recognized in medicinal chemistry as a privileged heterocycle, with the 1,3,4-oxadiazole ring often serving as a bioisostere for ester or amide linkages [2]. The compound is primarily distributed as a specialized research chemical within screening library collections.

Why 891124-30-4 Cannot Be Replaced by Generic 1,3,4-Oxadiazole Analogs in Specialized Screening


The specific substitution pattern of 891124-30-4 creates a distinct physicochemical profile that is absent in 'in-class' 1,3,4-oxadiazoles. Simple molecular variations on the terminal phenyl rings—such as the number and position of ethoxy groups—radically alter lipophilicity (cLogP), hydrogen-bonding capacity, and the molecule's overall three-dimensional shape . These factors directly influence solubility, membrane permeability, and target binding kinetics, meaning that substituting this compound with a mono-methoxy or unsubstituted phenyl analog is predicted to produce drastically different biological outcomes, invalidating direct cross-comparison in structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 4-Fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Lipophilicity (cLogP) Differentiation vs. 4-Methoxyphenyl Analog

The presence of three ethoxy substituents on the terminal phenyl ring of the target compound (891124-30-4) significantly increases predicted lipophilicity compared to its closest mono-methoxy substituted analog. A higher cLogP value suggests enhanced passive membrane permeability potential, though it may also reduce aqueous solubility [1].

Medicinal Chemistry Lipophilicity Drug Design SAR

Molecular Size and Topological Polar Surface Area Differentiation

The target compound exhibits a substantially higher Molecular Weight (MW) and a larger Topological Polar Surface Area (TPSA) compared to the 4-methoxyphenyl analog, primarily due to the three ethoxy groups. These differences directly impact passive transcellular diffusion, oral bioavailability potential, and target binding site complementarity [1].

Physicochemical Properties Drug-likeness Molecular Descriptors

Hydrogen Bond Acceptor Capacity Differentiation

The 3,4,5-triethoxyphenyl motif in the target compound provides a greater number of potential hydrogen bond acceptor (HBA) sites compared to analogs with simpler alkoxy substitution. This higher HBA count significantly affects the molecule's solvation energy and its interaction with biological targets that have multiple hydrogen bond donor (HBD) groups [1].

Hydrogen Bonding Solubility Pharmacophore Modeling

Validated Research Application Scenarios for 4-Fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide


Probing Lipophilic Binding Pockets in Kinase or Antimicrobial Drug Discovery

The compound's high cLogP of 5.15 and extended ethoxy functionality make it suitable for targeting hydrophobic kinase back pockets or lipid-rich bacterial membrane environments. As demonstrated by prior research on structurally similar 2,5-disubstituted-1,3,4-oxadiazoles, the aryl substitution pattern can significantly modulate antimicrobial potency [1]. This compound is best utilized as a high-lipophilicity probe in SAR-by-catalog screening campaigns aimed at identifying leads for intracellular or Gram-negative bacterial targets, where enhanced permeability is hypothesized.

Negative Control for Solubility-Limited Assay Development

With a molecular weight exceeding 415 Da, a cLogP of >5, and a 'Rule of 5' violation, this compound represents a deliberate extreme in chemical space for its class. It is ideal as a 'problematic' control compound in the development of high-throughput screening (HTS) assays affected by compound aggregation or poor solubility. Its distinct profile helps biochemists calibrate assays and validate that hit triage algorithms are correctly penalizing undesirable physicochemical properties .

Pharmacophore Modeling for Poly-Alkoxy Aromatic Interactions

The 3,4,5-triethoxyphenyl group provides a defined, three-dimensional arrangement of oxygen atoms that extends outward from the oxadiazole core. This structure allows computational chemists to use the compound as a rigid, electron-rich probe for building pharmacophore models that evaluate how multiple ether-oxygen lone pairs engage with parallel-displaced pi-systems or positively charged residues in target proteins. This aids in defining selectivity filters within a chemical series .

Metabolite Identification and Phase I Stability Studies

The presence of multiple ethyl ether groups on the aromatic ring makes this compound a highly specific substrate for identifying oxidative O-dealkylation pathways. Its use in incubation studies with human liver microsomes or hepatocytes would allow ADME scientists to generate and characterize phase I metabolites arising from sequential ethoxy cleavage, providing a clean model system to validate activity predictions for O-dealkylation-dominant clearance mechanisms.

Quote Request

Request a Quote for 4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.